2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid
Description
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Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)11-16-9-10-24(15-30-16)13-25(14-24)23(28)29-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNJNXRECWQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in this compound's application to peptide synthesis?
The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile resins and compatibility with automated synthesis workflows makes it ideal for stepwise peptide elongation. Deprotection is achieved using mild bases (e.g., piperidine), minimizing side reactions. The spirocyclic scaffold introduces rigidity, which can reduce conformational flexibility and improve coupling efficiency in sterically hindered sequences .
Q. How can researchers purify this compound and verify its structural integrity?
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is recommended due to the compound's polarity and acid sensitivity. Recrystallization from dichloromethane/hexane mixtures may also be effective .
- Characterization : High-resolution mass spectrometry (HRMS) and / NMR are critical. Key NMR signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the spirocyclic ether oxygen’s deshielding effect on adjacent carbons .
Q. What safety precautions are necessary when handling this compound in the lab?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation, and store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Emergency protocols require immediate rinsing for eye/skin contact and medical consultation .
Advanced Research Questions
Q. How does the spirocyclic 6-oxa-2-azaspiro[3.5]nonane scaffold influence reactivity in peptide coupling?
The spirocyclic structure imposes conformational constraints, reducing rotational freedom and enhancing regioselectivity during amide bond formation. However, steric hindrance around the α-carbon may necessitate optimized coupling agents (e.g., HATU over HOBt/DIC) and extended reaction times. Computational modeling (DFT) can predict steric clashes and guide residue placement in synthetic targets .
Q. What strategies resolve low yields during Fmoc deprotection in automated synthesis?
- Base Optimization : Replace standard piperidine with 20% 4-methylpiperidine in DMF for faster Fmoc cleavage while minimizing β-elimination side reactions.
- Solvent Effects : Add 0.1 M HOBt to the deprotection solution to stabilize reactive intermediates.
- Kinetic Monitoring : Use in-situ FTIR to track Fmoc removal rates and adjust reaction times dynamically .
Q. How can computational methods predict the compound’s compatibility with non-standard amino acids?
Quantum mechanical calculations (e.g., Gaussian09) can model transition states for Fmoc deprotection and coupling reactions. Molecular dynamics (MD) simulations of the spirocyclic scaffold in explicit solvent (e.g., DMF) reveal solvation effects on reaction pathways. Pair these with experimental validation using amino acids with bulky side chains (e.g., tert-leucine) to refine predictive models .
Contradictions & Recommendations
- Synthetic Yield Discrepancies : reports improved yields using Pd-catalyzed coupling, while emphasizes steric hindrance limitations. Resolution : Pre-activate the carboxylic acid with OxymaPure/DIC to enhance coupling efficiency in sterically crowded environments .
- Safety Data : classifies the compound as Category 4 toxicity, but lacks detailed hazard codes. Recommendation : Default to stricter protocols (e.g., full PPE) until batch-specific SDS data is obtained .
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